Methyl 3-cyano-4-(trifluoromethyl)benzoate

Catalog No.
S12528108
CAS No.
M.F
C10H6F3NO2
M. Wt
229.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyano-4-(trifluoromethyl)benzoate

Product Name

Methyl 3-cyano-4-(trifluoromethyl)benzoate

IUPAC Name

methyl 3-cyano-4-(trifluoromethyl)benzoate

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-8(10(11,12)13)7(4-6)5-14/h2-4H,1H3

InChI Key

MGMYERWRGQDIKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N

Methyl 3-cyano-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10_{10}H6_{6}F3_{3}NO2_{2}. It features a benzoate structure, where a cyano group and a trifluoromethyl group are attached to the aromatic ring. The presence of these substituents significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals.

  • Oxidation: The compound can be oxidized to yield 3-cyano-4-(trifluoromethyl)benzoic acid using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The cyano group can be reduced to an amine group, producing 3-amino-4-(trifluoromethyl)benzoate through catalytic hydrogenation or using lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines or thiols), leading to diverse substituted derivatives depending on the nucleophile used.

Research indicates that methyl 3-cyano-4-(trifluoromethyl)benzoate exhibits notable biological activities. It has been studied for its potential as a precursor in the synthesis of biologically active molecules, particularly in pharmacological contexts. Its unique functional groups may interact with specific molecular targets, influencing pathways related to enzyme activity and receptor modulation.

The synthesis of methyl 3-cyano-4-(trifluoromethyl)benzoate typically involves the esterification of 3-cyano-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems for precise control over reaction parameters.

Methyl 3-cyano-4-(trifluoromethyl)benzoate serves multiple purposes across different sectors:

  • Organic Synthesis: It acts as a building block for creating complex organic molecules due to its unique functional groups.
  • Biological Research: The compound is utilized in studies investigating enzyme interactions and pathways, contributing to the development of new therapeutic agents.
  • Industrial Use: It finds applications in producing specialty chemicals and materials, including polymers and agrochemicals.

Studies on the interactions of methyl 3-cyano-4-(trifluoromethyl)benzoate with biological systems have revealed its potential for modulating biological pathways. The cyano and trifluoromethyl groups enhance its reactivity and binding affinity toward specific targets, which can lead to either inhibition or activation of various biological processes depending on the context.

Several compounds share structural similarities with methyl 3-cyano-4-(trifluoromethyl)benzoate, each exhibiting unique properties:

Compound NameStructure HighlightsUnique Features
Methyl 4-fluorobenzoateFluorine atom instead of trifluoromethylLess versatile in reactions compared to methyl 3-cyano-4-(trifluoromethyl)benzoate
Methyl 4-(trifluoromethyl)benzoateLacks the cyano groupReduced reactivity due to absence of cyano functionality
Ethyl 4-(trifluoromethyl)benzoateEthyl ester variantDifferent reactivity profile due to ethyl group
Methyl 2-amino-5-(trifluoromethyl)benzoateAmino group additionPotentially different biological activity
Methyl 4-cyano-3-(trifluoromethyl)benzoateCyano at para positionVariation in electronic properties affecting reactivity

Methyl 3-cyano-4-(trifluoromethyl)benzoate stands out due to its specific substitution pattern on the aromatic ring and the presence of both cyano and trifluoromethyl groups. This unique combination enhances its reactivity and biological profile compared to similar compounds, potentially leading to novel applications in medicinal chemistry and materials science.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

229.03506292 g/mol

Monoisotopic Mass

229.03506292 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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